1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl is an organic compound characterized by the presence of triazole rings attached to a terphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl typically involves the following steps:
Formation of the Terphenyl Backbone: The terphenyl backbone can be synthesized through a series of coupling reactions, often involving Suzuki or Stille coupling reactions.
Introduction of Triazole Rings: The triazole rings are introduced via a cycloaddition reaction, commonly known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry”. This reaction involves the reaction of azides with alkynes in the presence of a copper catalyst to form the triazole rings.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key steps include:
Bulk Synthesis of Terphenyl: Utilizing large-scale coupling reactions to produce the terphenyl backbone.
Efficient Cycloaddition: Optimizing the cycloaddition reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: The triazole rings can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazole N-oxides, while reduction may yield partially or fully reduced triazole derivatives.
Scientific Research Applications
4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets. The triazole rings can coordinate with metal ions, forming stable complexes that can catalyze various reactions. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl: Similar structure but with a biphenyl backbone instead of terphenyl.
4-(1H-1,2,3-triazol-1-ylmethyl)benzonitrile: Contains a triazole ring attached to a benzonitrile group.
1,4-Dimethyl-4H-1,2,4-triazol-4-ium iodide: A triazole derivative with different substituents.
Uniqueness
4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl is unique due to its terphenyl backbone, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its performance in applications such as MOFs and coordination polymers .
Properties
IUPAC Name |
1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6/c1-2-18(20-7-11-22(12-8-20)28-16-24-14-26-28)4-3-17(1)19-5-9-21(10-6-19)27-15-23-13-25-27/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURBBGWXESBKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C=NC=N3)C4=CC=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.